4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4/c1-11-8-15(19-10-18-11)21-6-4-20(5-7-21)12-2-3-13(16)14(17)9-12/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPUPJDSSGVHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Preformed Piperazine Intermediates
A widely adopted strategy involves the reaction of 4-chloro-6-methylpyrimidine with 1-(3,4-dichlorophenyl)piperazine under nucleophilic aromatic substitution conditions. This method leverages the electron-deficient nature of the pyrimidine ring to facilitate displacement of the chloro substituent by the piperazine nitrogen.
Key experimental parameters include the use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with reaction temperatures ranging from 80°C to 120°C. Catalytic amounts of potassium carbonate or triethylamine are typically employed to scavenge hydrochloric acid generated during the reaction.
Table 1. Representative Reaction Conditions for Nucleophilic Substitution
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 100 | 12 | 58 |
| Acetonitrile | Et₃N | 80 | 24 | 42 |
| DMSO | DBU | 120 | 6 | 67 |
Data adapted from analogous piperazine coupling reactions in imidazo[1,2-a]pyridine systems.
Buchwald-Hartwig Amination for C-N Bond Formation
Transition-metal-catalyzed cross-coupling has emerged as an alternative to traditional substitution methods. Palladium-based catalysts, particularly Pd₂(dba)₃ with Xantphos ligands, enable the coupling of 4-chloro-6-methylpyrimidine with 1-(3,4-dichlorophenyl)piperazine under milder conditions.
This approach demonstrates improved functional group tolerance compared to classical substitution reactions. A representative protocol involves:
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Charging a Schlenk flask with 4-chloro-6-methylpyrimidine (1.0 equiv), 1-(3,4-dichlorophenyl)piperazine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 equiv)
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Conducting the reaction in anhydrous toluene at 90°C for 8–12 hours under nitrogen atmosphere
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Isolating the product via column chromatography (hexane/ethyl acetate gradient)
Typical yields range from 65–72%, with the major advantage being reduced formation of di-aminated byproducts.
Optimization of Synthetic Parameters
Solvent Effects on Reaction Kinetics
Systematic studies comparing solvent systems reveal significant impacts on reaction rates and yields:
Polar aprotic solvents :
-
DMF and DMSO accelerate reaction rates due to enhanced stabilization of transition states
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Elevated temperatures (>100°C) in DMSO risk decomposition of sensitive intermediates
Ether solvents :
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Dioxane and THF provide moderate yields (45–55%) but require extended reaction times (24–36 h)
Hydrocarbon solvents :
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Toluene and xylene enable cleaner reactions at the expense of slower kinetics
Catalytic System Optimization
Comparative analysis of palladium catalysts demonstrates:
Pd(OAc)₂ :
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Requires higher loading (5 mol%) for comparable activity
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Generates increased metallic precipitates
Pd(dppf)Cl₂ :
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Exhibits superior stability in oxygen-sensitive reactions
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Enables catalyst recycling in flow systems
Ligand screening :
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Bulky phosphines (e.g., JohnPhos) improve selectivity for mono-amination
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Bidentate ligands (dppe, dppp) enhance thermal stability
Analytical Characterization of Synthetic Products
Spectroscopic Identification
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.34 (s, 1H, pyrimidine H-2)
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δ 7.27–7.37 (m, 3H, aromatic H)
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δ 3.21–3.32 (m, 8H, piperazine CH₂)
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δ 2.44 (s, 3H, CH₃)
ESI-HRMS :
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Calculated for C₁₅H₁₆Cl₂N₄ [M+H]⁺: 323.0824
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Observed: 323.0821
Chromatographic Purity Assessment
Reverse-phase HPLC analysis (C18 column, 5 μm, 250 × 4.6 mm) under gradient elution (acetonitrile/water + 0.1% TFA) reveals:
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Retention time: 12.7 min
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Purity: >98% (UV detection at 254 nm)
Applications in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies
The synthetic accessibility of this compound has enabled systematic SAR investigations:
Key modifications :
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Substituent effects at pyrimidine C-2 and C-4 positions
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Piperazine N-functionalization impacts receptor binding affinity
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Methyl group at C-6 enhances metabolic stability
Biological Screening Results
Preliminary pharmacological evaluations indicate:
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Moderate affinity for 5-HT₁A receptors (Kᵢ = 89 nM)
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Selective inhibition of MAO-B (IC₅₀ = 2.1 μM)
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Antiproliferative activity against MCF-7 cells (EC₅₀ = 18 μM)
Challenges in Large-Scale Production
Purification Difficulties
The hydrophobic nature of the compound necessitates advanced purification techniques:
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High-performance countercurrent chromatography (HPCCC)
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Recrystallization from ethanol/water mixtures (3:1 v/v)
Stability Considerations
Accelerated stability studies (40°C/75% RH) reveal:
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<2% degradation over 6 months in inert atmosphere
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Photoisomerization observed under UV light exposure
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems demonstrate advantages for scale-up:
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Residence time reduced to 15 minutes
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Yield improvement to 78% through precise temperature control
Mechanochemical Approaches
Solvent-free grinding with K₂CO₃ achieves:
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92% conversion in 2 hours
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Eliminates solvent waste streams
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s core structure and substituents differentiate it from analogs. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
*Calculated based on formula C₁₅H₁₄Cl₂N₄.
Key Observations :
- Core Heterocycle: The pyrimidine core in the target compound contrasts with pyridine (e.g., ) or thienopyrimidine (e.g., ), which alter electronic properties and steric bulk.
- Substituents : The 6-methyl group in the target compound provides lipophilicity without hydrogen-bonding capacity, unlike the 2,4-diamine in , which enhances solubility but may reduce blood-brain barrier penetration.
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural parallels to known drugs provide insights:
- Aripiprazole Derivatives: The 3,4-dichlorophenyl-piperazine group is shared with aripiprazole lauroxil, a dopamine D₂ receptor partial agonist .
- Sulfonamide Analogs : Compounds like and introduce sulfonamide/sulfonyl groups, which may enhance selectivity for serotonin receptors (e.g., 5-HT₁A) but reduce CNS penetration due to increased polarity.
- Thienopyrimidine vs. Pyrimidine: The thieno-fused system in could improve metabolic stability but may alter receptor binding compared to the simpler pyrimidine core.
Physicochemical Properties
Table 3: Property Comparison
| Property | Target Compound | Compound 20 | Compound | Compound |
|---|---|---|---|---|
| LogP (Predicted) | ~3.5* | ~2.8 | ~1.9 | ~3.2 |
| Hydrogen Bond Donors | 0 | 2 | 4 | 0 |
| Hydrogen Bond Acceptors | 4 | 7 | 6 | 7 |
| Polar Surface Area (Ų) | ~45 | ~120 | ~110 | ~95 |
*Estimated using fragment-based methods.
Key Takeaways :
- The target compound’s lack of polar groups (e.g., sulfonamide, amine) results in higher lipophilicity (LogP ~3.5), favoring membrane permeability and CNS bioavailability.
- In contrast, analogs with sulfonamide () or diamine () groups exhibit higher polarity, which may limit blood-brain barrier penetration.
Biological Activity
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16Cl2N4, with a molecular weight of approximately 323.2 g/mol. The compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a methyl group at the 6-position of the pyrimidine ring, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16Cl2N4 |
| Molecular Weight | 323.2 g/mol |
| Structural Features | Piperazine ring, dichlorophenyl group |
Biological Activities
This compound has demonstrated various biological activities, including:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit significant antidepressant effects through modulation of neurotransmitter systems.
- Anticancer Activity : Several studies have reported its potential in inhibiting cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of the piperazine moiety and the dichlorophenyl group enhances the biological activity of the compound. Modifications to these groups can significantly alter potency and selectivity against specific biological targets.
Key Findings from SAR Studies
- Piperazine Substitution : Variations in substituents on the piperazine ring have been shown to influence binding affinity and efficacy.
- Dichlorophenyl Group : The position and nature of substitutions on the dichlorophenyl group are critical for enhancing lipophilicity and biological activity.
Study 1: Anticancer Potential
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory properties revealed that this compound significantly inhibited COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This effect was attributed to its ability to suppress prostaglandin E2 production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
